Kinase Selectivity: NC1153 Demonstrates >40-Fold Greater JAK3 Inhibition Over JAK2 Compared to Alternative JAK Antagonists
NC1153 exhibits at least 40-fold greater selective inhibition for JAK3 than for JAK2 [1]. In direct functional assays, NC1153 blocked IL-2-induced activation of JAK3 and STAT5a/b more effectively than activation of the closely related prolactin-induced JAK2 or TNF-alpha-driven NF-kappaB pathways [2]. This selectivity stands in contrast to other putative JAK3 antagonists that have struggled with cross-reactivity to JAK2 due to high homology between these kinases [1].
| Evidence Dimension | Kinase selectivity ratio (JAK3 vs JAK2) |
|---|---|
| Target Compound Data | ≥40-fold selectivity for JAK3 over JAK2 |
| Comparator Or Baseline | Other putative JAK3 antagonists (unspecified, reviewed in detail) |
| Quantified Difference | At least 40-fold greater JAK3 selectivity |
| Conditions | In vitro kinase inhibition assays; JAK3 vs JAK2 functional activation |
Why This Matters
This quantitative selectivity margin directly informs procurement decisions for researchers requiring JAK3-specific pathway interrogation without confounding JAK2-mediated hematological effects, thereby reducing experimental noise and improving mechanistic interpretation.
- [1] Kirken RA. Janus kinase 3: a novel target for selective transplant immunosuppression. Expert Opin Investig Drugs. 2004;13(12):1581-1593. View Source
- [2] Stepkowski SM, Kao J, Wang ME, et al. The Mannich base NC1153 promotes long-term allograft survival and spares the recipient from multiple toxicities. J Immunol. 2005;175(7):4236-4246. doi:10.4049/jimmunol.175.7.4236. PMID: 16177063. View Source
